molecular formula C13H10Cl2O2S3 B13059080 4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-((2,4-Dichlorophenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13059080
M. Wt: 365.3 g/mol
InChI Key: IHCDVKDHSCBSGW-UHFFFAOYSA-N
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Description

4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran ring system and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves the reaction of 2,4-dichlorothiophenol with a suitable thieno[2,3-b]thiopyran precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets and pathways. The dichlorophenyl group and the thieno[2,3-b]thiopyran ring system are believed to play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways that are critical for its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-[(2,6-dichlorophenyl)sulfanyl]-3,4-dihydro-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Uniqueness

4-[(2,4-dichlorophenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and biological activity. The presence of two chlorine atoms in the 2 and 4 positions of the phenyl ring may enhance its stability and interaction with molecular targets compared to similar compounds with different substitution patterns .

Properties

Molecular Formula

C13H10Cl2O2S3

Molecular Weight

365.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C13H10Cl2O2S3/c14-8-1-2-12(10(15)7-8)19-11-3-5-18-13-9(11)4-6-20(13,16)17/h1-3,5,7,11H,4,6H2

InChI Key

IHCDVKDHSCBSGW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C1C(C=CS2)SC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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